

Bacteriophage VA5: A Technical Overview of its Classification, Taxonomy, and Biological Characteristics

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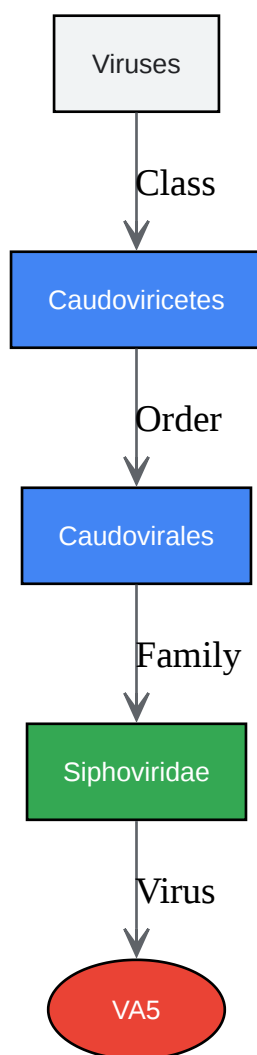
For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriophage **VA5**, a lytic phage targeting the pathogenic bacterium *Vibrio alginolyticus*, presents a promising candidate for biocontrol applications in aquaculture. This document provides a comprehensive technical guide on the classification, taxonomy, and key biological features of bacteriophage **VA5**. All quantitative data are summarized for clarity, and detailed methodologies for its isolation and characterization are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of bacteriophages.

Classification and Taxonomy

Bacteriophage **VA5** is classified based on its morphological and genomic characteristics. Electron microscopy reveals a structure consisting of an icosahedral head and a long, non-contractile tail.^{[1][2]} This morphology places it within the order Caudovirales and the family Siphoviridae.^{[2][3]} Further phylogenetic analysis, based on whole-genome sequencing, positions **VA5** within the class of Caudoviricetes.^[1]



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Figure 1: Taxonomic classification of Bacteriophage **VA5**.

Morphological and Genomic Characteristics

Bacteriophage **VA5** possesses a distinct morphology and a circular double-stranded DNA (dsDNA) genome.[2][4][5] The key quantitative characteristics are summarized in the table below.

Feature	Value	Reference
Morphology		
Head	Icosahedral	[1]
Tail	Long, non-contractile	[1][2]
Genome		
Type	Circular dsDNA	[2]
Size	35,866 bp	[2][5]
G+C Content	46%	[2][5]
Open Reading Frames (ORFs)	524	[2]
GenBank Accession	OR754009	[2]

Biological Properties and Lytic Cycle

Bacteriophage **VA5** is a lytic phage with a demonstrated ability to infect and lyse *Vibrio alginolyticus*. Its lytic cycle and stability under various conditions have been characterized.[4][5]

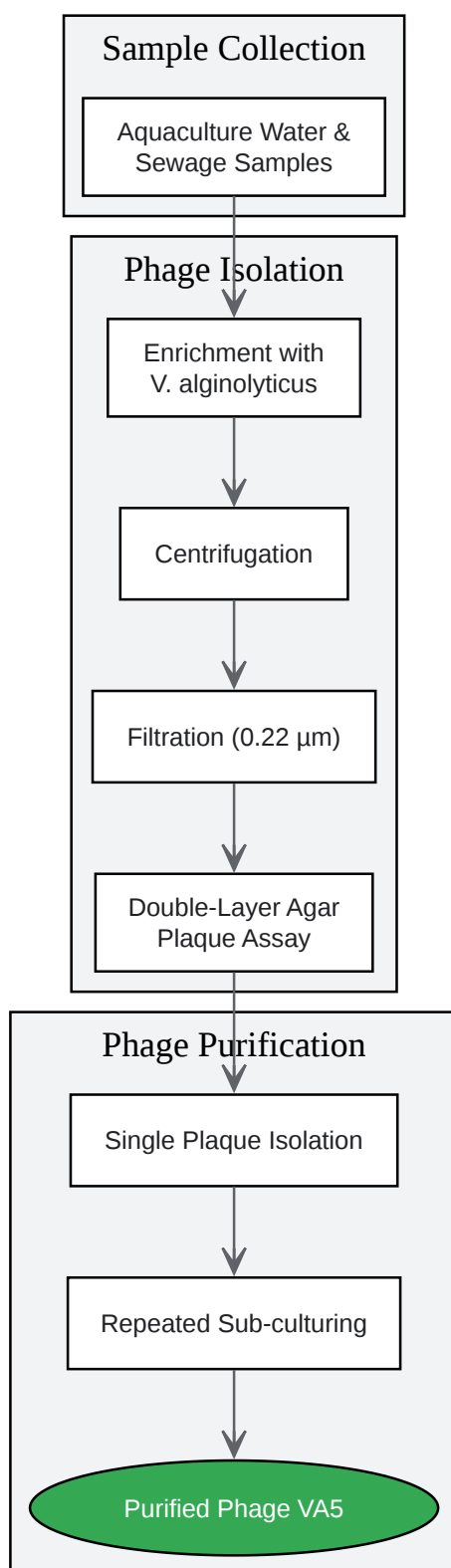
Parameter	Value	Reference
Host	<i>Vibrio alginolyticus</i>	[5]
Optimal Multiplicity of Infection (MOI)	1	[2][5]
Latent Period	20 minutes	[2][5]
Outbreak Period	30 minutes	[5]
Burst Size	92.26 PFU/cell	[2][5]
pH Stability	Active between pH 2-10	[2][5]
Temperature Stability	Active between -20°C and 70°C	[2][5]

Experimental Protocols

The following sections detail the key experimental methodologies used in the isolation and characterization of bacteriophage **VA5**.

Phage Isolation and Purification

Bacteriophage **VA5** was isolated from seafood aquaculture water and environmental sewage. The standard double-layer agar plate method was employed for this purpose.



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Figure 2: Workflow for the isolation and purification of Bacteriophage VA5.

Methodology:

- **Sample Collection:** Samples were collected from seafood aquaculture water and environmental sewage.[4]
- **Enrichment:** Samples were enriched with the host bacterium, *Vibrio alginolyticus*, to increase the phage titer.
- **Centrifugation and Filtration:** The enriched culture was centrifuged to remove bacterial cells and debris, followed by filtration through a 0.22 µm filter to obtain a cell-free phage lysate.
- **Plaque Assay:** The presence of phages was confirmed by observing plaques (clear zones of lysis) on a lawn of *V. alginolyticus* using the double-layer agar method.[4]
- **Purification:** A single, well-isolated plaque was picked and used to infect a fresh culture of the host bacteria. This process was repeated multiple times to ensure a pure phage strain.[2]

Morphological Characterization

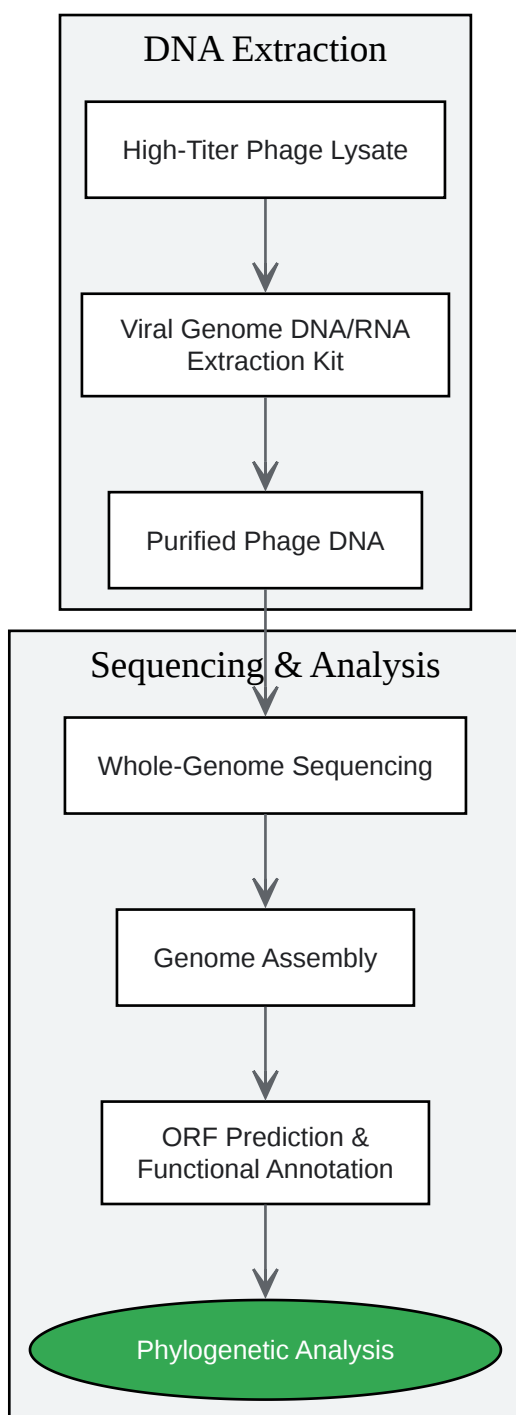
The morphology of bacteriophage **VA5** was determined using Transmission Electron Microscopy (TEM).

Methodology:

- **Phage Concentration:** A high-titer phage lysate was prepared and concentrated.
- **Staining:** The concentrated phage sample was negatively stained, typically with uranyl acetate or phosphotungstic acid.
- **Imaging:** The stained sample was observed under a transmission electron microscope to visualize the phage particles and determine their morphology.[4]

Genomic Analysis

The genomic DNA of bacteriophage **VA5** was extracted and sequenced to determine its characteristics.



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Figure 3: Workflow for the genomic analysis of Bacteriophage VA5.

Methodology:

- **DNA Extraction:** The viral genomic DNA was extracted from a purified, high-titer phage lysate using a commercial viral genome DNA/RNA extraction kit.[4]
- **Whole-Genome Sequencing:** The extracted DNA was subjected to whole-genome sequencing.
- **Bioinformatic Analysis:** The resulting sequence data was assembled to obtain the complete genome sequence. Open Reading Frames (ORFs) were predicted using software such as BPROM.[2] Phylogenetic analysis was conducted to determine the taxonomic relationship of **VA5** to other bacteriophages.[4]

One-Step Growth Curve

The one-step growth curve experiment was performed to determine the latent period and burst size of bacteriophage **VA5**.

Methodology:

- **Infection:** A culture of *V. alginolyticus* in the exponential growth phase was infected with bacteriophage **VA5** at a specific Multiplicity of Infection (MOI).
- **Adsorption:** The mixture was incubated for a short period to allow for phage adsorption to the bacterial cells.
- **Removal of Unadsorbed Phages:** The culture was centrifuged to pellet the infected bacteria, and the supernatant containing unadsorbed phages was discarded. The pellet was resuspended in fresh culture medium.
- **Sampling and Titering:** Samples were taken at regular intervals over a period of time. The phage titer in each sample was determined using the double-layer agar plaque assay.
- **Data Analysis:** The results were plotted to generate a one-step growth curve, from which the latent period and burst size were calculated.[4]

Host Range Determination

The lytic activity of bacteriophage **VA5** was tested against a panel of different bacterial strains to determine its host range.

Methodology:

- Bacterial Lawns: Lawns of each test bacterial strain were prepared on agar plates.
- Spot Test: A small volume of the phage **VA5** lysate was spotted onto each bacterial lawn.
- Incubation: The plates were incubated to allow for bacterial growth and phage lysis.
- Observation: The plates were examined for the presence of clear zones of lysis at the spot of phage application, indicating susceptibility of the bacterial strain to the phage. Phage **VA5** showed lytic activity against 11 bacterial strains, with particularly strong activity against *Vibrio parahaemolyticus* and *Pseudomonas fluorescens*.^[5]

Conclusion

Bacteriophage **VA5** is a Siphoviridae phage with a broad host range and robust stability under various environmental conditions. Its well-characterized lytic cycle and genomic features make it a strong candidate for further investigation as a biocontrol agent against *Vibrio* infections in aquaculture. The detailed protocols provided herein offer a framework for the replication and extension of these findings.

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